molecular formula C14H20N2O B5482256 N-allyl-N'-(4-butylphenyl)urea

N-allyl-N'-(4-butylphenyl)urea

Cat. No.: B5482256
M. Wt: 232.32 g/mol
InChI Key: LCLABARIYQMUNS-UHFFFAOYSA-N
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Description

N-Allyl-N'-(4-butylphenyl)urea is a urea derivative characterized by an allyl group (-CH₂CH=CH₂) attached to one nitrogen atom and a 4-butylphenyl group (-C₆H₄-C₄H₉) attached to the other. Ureas are known for their hydrogen-bonding capabilities, which influence their physicochemical properties and reactivity. The allyl group’s π-bond may facilitate cyclization reactions, while the 4-butylphenyl substituent could enhance hydrophobicity or liquid crystal behavior, as seen in other mesogenic compounds .

Properties

IUPAC Name

1-(4-butylphenyl)-3-prop-2-enylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O/c1-3-5-6-12-7-9-13(10-8-12)16-14(17)15-11-4-2/h4,7-10H,2-3,5-6,11H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCLABARIYQMUNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)NC(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(4-butylphenyl)urea can be achieved through several methods. One common approach involves the nucleophilic addition of amines to isocyanates. For instance, the reaction of 4-butylaniline with allyl isocyanate in the presence of a base such as potassium carbonate can yield N-allyl-N’-(4-butylphenyl)urea. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .

Another method involves the use of carbamoyl chlorides. In this approach, 4-butylaniline is reacted with allyl carbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like tetrahydrofuran at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of N-allyl-N’-(4-butylphenyl)urea often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium or platinum can enhance the reaction rate and yield. Additionally, the reaction conditions are optimized to minimize the formation of by-products and ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-allyl-N’-(4-butylphenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, potassium permanganate

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Halides, electrophiles

Major Products Formed

    Oxidation: Epoxides, aldehydes

    Reduction: Amines

    Substitution: Substituted ureas

Scientific Research Applications

N-allyl-N’-(4-butylphenyl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of N-allyl-N’-(4-butylphenyl)urea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity. For example, it can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

(a) N-Allyl-N’-Tosylureas (e.g., Compounds 4a-e in )

  • Structure : Replace the 4-butylphenyl group with a tosyl (-SO₂C₆H₄CH₃) moiety.
  • Reactivity: These compounds undergo 5-exo-trig cyclization via palladium-catalyzed aminoazidation to yield 4-azidomethyl-imidazolidinones in high yields (Scheme 4, ).
  • Key Difference : The electron-withdrawing tosyl group enhances electrophilicity at the urea carbonyl, accelerating nucleophilic azide addition compared to the electron-donating 4-butylphenyl group in the target compound.

(b) 1,1-Dibutyl-3-(4-Butylphenyl)urea ()

  • Structure : Features two butyl groups on one nitrogen and a 4-butylphenyl group on the other.
  • Properties : Increased hydrophobicity due to additional alkyl chains, likely reducing solubility in polar solvents. Such modifications are common in industrial applications requiring thermal stability .

(c) N,N’-Di-[4-(Sulfonyloxy)phenyl]ureas ()

  • Structure : Sulfonyloxy (-OSO₂R) groups on phenyl rings, varying in chain length (butane to dodecane) and substituents (e.g., methoxy).
  • Applications: These derivatives are patented for unknown applications, possibly as intermediates or functional materials. The sulfonyloxy group’s strong electron-withdrawing nature contrasts with the 4-butylphenyl’s electron-donating effect, altering hydrogen-bonding and acidity .

(a) Thiazolidinone Derivatives ()

  • Structure: Thiazolidinone rings with 4-butylphenyl substituents (e.g., C1-C6).
  • Bioactivity: Exhibit tuberculostatic, anticonvulsant, and anti-inflammatory properties. The 4-butylphenyl group may enhance lipid membrane interaction, improving bioavailability.

(b) N-(4-Nitrophenyl)-N’-Phenylurea ()

  • Structure: Nitro (-NO₂) and phenyl groups.
  • Thermochemistry : Reaction enthalpy (ΔrH°) of -83.8 kJ/mol in dioxane, indicating exothermic urea formation. The nitro group increases acidity (pKa ~3–4) compared to the alkyl-substituted target compound .

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Key Substituents Notable Properties/Reactions
N-Allyl-N'-(4-butylphenyl)urea ~263.36* Allyl, 4-butylphenyl Potential cyclization reactivity
N-Allyl-N’-benzyl-N-(thiadiazolyl)urea 306.41 Allyl, benzyl, thiadiazole Heterocyclic integration; possible pesticidal use
N-(4-Nitrophenyl)-N’-phenylurea 257.24 Nitro, phenyl High acidity; exothermic synthesis
1,1-Dibutyl-3-(4-butylphenyl)urea Not provided Two butyl groups Industrial thermal stability

*Calculated based on formula C₁₄H₁₉N₂O.

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